

"6-Bromo-5-iodopyridin-3-amine" CAS number

697300-68-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-5-iodopyridin-3-amine

Cat. No.: B3029551

[Get Quote](#)

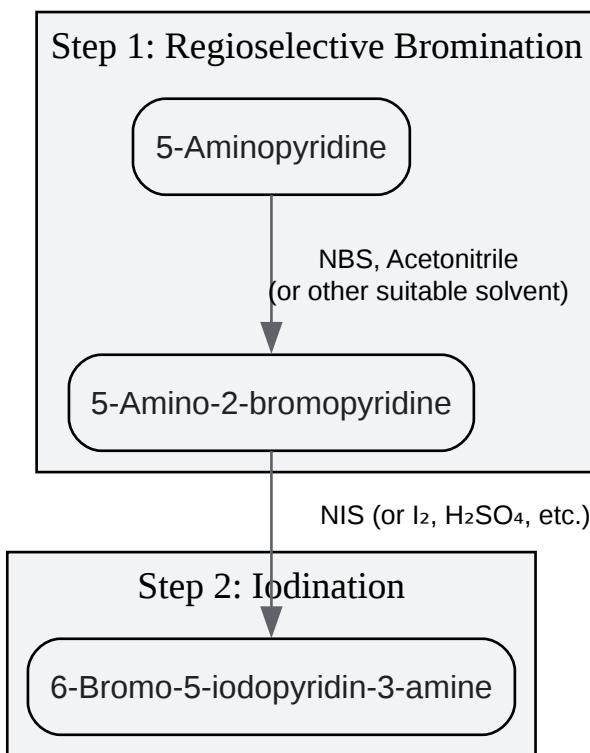
An In-Depth Technical Guide to **6-Bromo-5-iodopyridin-3-amine** (CAS 697300-68-8)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on **6-Bromo-5-iodopyridin-3-amine**. This highly functionalized pyridine scaffold is a valuable building block in modern synthetic chemistry, offering multiple reaction handles for the construction of complex molecular architectures.

Introduction and Strategic Importance

6-Bromo-5-iodopyridin-3-amine is a dihalogenated aminopyridine that has garnered interest as a versatile intermediate in pharmaceutical research.^[1] The strategic placement of an amino group and two different halogen atoms on the pyridine core makes it an exceptionally useful precursor for creating diverse chemical libraries.^{[1][2]} The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, particularly kinase inhibitors used in oncology.^[3] The bromine and iodine substituents provide orthogonal handles for sequential, regioselective cross-coupling reactions, enabling the controlled and modular synthesis of highly substituted pyridine derivatives.^[4]

Physicochemical and Spectroscopic Profile


A summary of the key physical and chemical properties of **6-Bromo-5-iodopyridin-3-amine** is provided below. These properties are essential for handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	697300-68-8	[5]
Molecular Formula	C ₅ H ₄ BrIN ₂	[5]
Molecular Weight	298.91 g/mol	[5]
Appearance	White to light yellow solid	[5]
Melting Point	128°C (Predicted)	[5]
Boiling Point	383.3 ± 42.0 °C (Predicted)	[5]
Density	2.426 g/cm ³ (Predicted)	[5]
Storage Conditions	Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)	[5]

Proposed Synthetic Protocol

While a specific peer-reviewed synthesis for **6-Bromo-5-iodopyridin-3-amine** is not readily available in the literature, a robust and scalable protocol can be proposed based on established methods for the synthesis of the analogous isomer, 2-amino-5-bromo-3-iodopyridine.^[3] The proposed synthesis is a two-step process starting from 5-aminopyridine: regioselective bromination followed by iodination.

Diagram of Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **6-Bromo-5-iodopyridin-3-amine**.

Step 1: Regioselective Bromination of 5-Aminopyridine

The amino group in 5-aminopyridine is an ortho-, para-director. Therefore, electrophilic bromination is expected to occur at the C2 and C6 positions, which are ortho to the amino group. Careful control of reaction conditions is necessary to favor mono-bromination.

Methodology:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-aminopyridine (1.0 eq.). Dissolve the starting material in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 30 minutes, maintaining the low temperature to control selectivity.

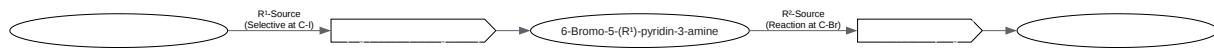
- Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, primarily 5-amino-2-bromopyridine, can be purified by flash column chromatography.

Step 2: Iodination of 5-Amino-2-bromopyridine

The second step involves the iodination of the brominated intermediate. The directing effects of the amino and bromo groups will guide the iodine to the C5 position.

Methodology:

- Reaction Setup: In a round-bottom flask, dissolve the purified 5-amino-2-bromopyridine (1.0 eq.) in a suitable solvent. Based on analogous procedures, a strong acid medium like sulfuric acid may be required to activate the ring for iodination.[3]
- Reagent Addition: Add an iodinating agent such as N-Iodosuccinimide (NIS) or a mixture of potassium iodate and potassium iodide.[3] The addition should be controlled, and the reaction may require heating (e.g., to 100°C) to proceed to completion.
- Reaction: Stir the mixture for 1-3 hours, monitoring by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature and carefully neutralize the acid by adding a base (e.g., aqueous ammonia or sodium bicarbonate solution) until the pH is approximately 8.[3]
- Purification: The resulting precipitate can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield pure **6-Bromo-5-iodopyridin-3-amine**.[3]


Chemical Reactivity and Regioselective Functionalization

The primary synthetic value of **6-Bromo-5-iodopyridin-3-amine** lies in the differential reactivity of its two halogen substituents, enabling sequential, site-selective functionalization. This is a cornerstone of its utility in building complex molecules for drug discovery.

Principle of Regioselectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[4] This difference is primarily due to the bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Br bond.[6] This allows for selective reaction at the C5 position (iodine) while leaving the C6 position (bromine) intact for a subsequent, different coupling reaction.

Diagram of Regioselective Cross-Coupling

[Click to download full resolution via product page](#)

Caption: Sequential functionalization exploiting C-I vs. C-Br reactivity.

Key Cross-Coupling Reactions

- **Suzuki-Miyaura Coupling:** This reaction forms C-C bonds by coupling with boronic acids or esters. It is a robust method for introducing aryl or heteroaryl substituents. A typical first step would selectively couple an arylboronic acid at the C5 position.[7]
- **Sonogashira Coupling:** This reaction introduces alkynyl groups, forming a C-C triple bond. It is highly effective for selectively coupling a terminal alkyne at the C5-iodo position under mild conditions, often using a palladium catalyst and a copper(I) co-catalyst.[4]

- Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be used to introduce a second, different amino group. While the initial amino group is present, subsequent amination at the C6-bromo position can be achieved after the C5 position has been functionalized.[8]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The substituted aminopyridine framework is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[3] Tyrosine kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[3][9]

Compounds like **6-Bromo-5-iodopyridin-3-amine** serve as key starting materials for synthesizing complex molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their function.[9][10] The ability to introduce diverse substituents at both the C5 and C6 positions through regioselective cross-coupling allows medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. Numerous patents describe the use of related substituted aminopyridines in the synthesis of inhibitors for kinases such as Syk kinase and Janus kinases (JAK).[10][11]

Conclusion

6-Bromo-5-iodopyridin-3-amine is a high-value building block for advanced organic synthesis and drug discovery. Its key strategic advantage lies in the differential reactivity of its iodo and bromo substituents, which permits a modular and regioselective approach to constructing highly decorated pyridine cores. By leveraging well-established palladium-catalyzed cross-coupling methodologies, researchers can efficiently generate libraries of novel compounds, particularly for the discovery of next-generation kinase inhibitors. This guide provides the foundational knowledge—from a proposed synthesis to reactivity principles—required for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. ijssst.info [ijssst.info]
- 4. benchchem.com [benchchem.com]
- 5. 6-BROMO-5-IODOPYRIDIN-3-AMINE price,buy 6-BROMO-5-IODOPYRIDIN-3-AMINE - chemicalbook [chemicalbook.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2004063195A1 - Pyridopyrimidine kinase inhibitors - Google Patents [patents.google.com]
- 10. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]
- 11. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["6-Bromo-5-iodopyridin-3-amine" CAS number 697300-68-8]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029551#6-bromo-5-iodopyridin-3-amine-cas-number-697300-68-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com